molecular formula C9H14ClN3 B13079733 1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine

1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine

Katalognummer: B13079733
Molekulargewicht: 199.68 g/mol
InChI-Schlüssel: HYPDDPZOCLBEDH-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound known for its unique structure and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 3-chloro-2-methylprop-2-en-1-ylamine with 3,5-dimethylpyrazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the chloro group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-2-methyl-1-propene: Shares the chloro-substituted alkene group but lacks the pyrazole ring.

    3,5-Dimethylpyrazole: Contains the pyrazole ring but lacks the chloro-substituted alkene group.

Uniqueness

1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to the combination of its chloro-substituted alkene group and pyrazole ring, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C9H14ClN3

Molekulargewicht

199.68 g/mol

IUPAC-Name

1-[(E)-3-chloro-2-methylprop-2-enyl]-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H14ClN3/c1-6(4-10)5-13-8(3)9(11)7(2)12-13/h4H,5,11H2,1-3H3/b6-4+

InChI-Schlüssel

HYPDDPZOCLBEDH-GQCTYLIASA-N

Isomerische SMILES

CC1=C(C(=NN1C/C(=C/Cl)/C)C)N

Kanonische SMILES

CC1=C(C(=NN1CC(=CCl)C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.